2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various synthetic pathways. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: A multi-component reaction involving urea, an aldehyde, and a β-keto ester.
Microwave Irradiation: This method accelerates the reaction process and improves yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, anhydrous aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used in molecular docking studies to understand protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of bioactive glycohybrids.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating proinflammatory cytokines and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar benzothiazine structure.
Meloxicam: Another NSAID with structural similarities to isoxicam.
Uniqueness
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H25N3O2S/c1-17-16-31-24(26-17)27-22(29)21-19-11-5-6-12-20(19)23(30)28(25(21)13-7-8-14-25)15-18-9-3-2-4-10-18/h2-6,9-12,16,21H,7-8,13-15H2,1H3,(H,26,27,29) |
InChI Key |
AIGIPBLDQWCWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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